3-tert-butylbenzenesulfonyl Chloride
Overview
Description
3-tert-butylbenzenesulfonyl chloride, also known as TBSCl, is a sulfonyl chloride that is widely used in organic synthesis as a reagent for the protection of alcohols, amines, and carboxylic acids. It has a molecular formula of C10H13ClO2S .
Molecular Structure Analysis
The molecular structure of 3-tert-butylbenzenesulfonyl chloride consists of a benzene ring substituted with a tert-butyl group and a sulfonyl chloride group . The molecular weight is 232.73 g/mol .Scientific Research Applications
Reactivity with Trivalent Phosphorus Esters
3,5-Di-tert-butyl-4-hydroxybenzenesulfenyl chloride shows promising reactivity with trialkyl phosphites, leading to the formation of specific phosphorothiolates. This reaction provides chemical evidence for the intermediacy of such compounds, as inferred from spectroscopic evidence (Pastor et al., 1987).
Synthesis Methods
Developments in synthesis methods for related compounds, such as 3-nitro-2-pyridinesulfenyl chloride and 3-formylbenzenesulfonyl chloride derivatives, have been reported. These methods involve reactions with sulfuryl chloride or benzaldehydes, respectively, under specific conditions, showcasing versatile applications in chemical synthesis (Ueki et al., 1994); (Bao et al., 2017).
Catalytic Oxidation of Alcohols
N-tert-Butylbenzenesulfenamide, a related compound, has been utilized in the catalytic oxidation of alcohols to aldehydes and ketones. This process is efficient, mild, and protects functional groups in alcohols, highlighting the potential of related sulfonyl chlorides in catalytic reactions (Matsuo et al., 2003).
Electrocatalytic Reduction of CO2
Compounds like iron(III) chloride with di-tert-butyl-2-hydroxybenzene have been investigated for their ability to reduce CO2 to formate, showcasing their potential application in electrochemical CO2 reduction (Nichols et al., 2018).
Safety And Hazards
3-tert-butylbenzenesulfonyl chloride is a hazardous substance. It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-tert-butylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2S/c1-10(2,3)8-5-4-6-9(7-8)14(11,12)13/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQSQOIYTVCFMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373787 | |
Record name | 3-tert-Butylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butylbenzenesulfonyl Chloride | |
CAS RN |
2905-26-2 | |
Record name | 3-(1,1-Dimethylethyl)benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2905-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-tert-Butylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(tert-Butyl)benzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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